6-methoxy-2H-chromene
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Overview
Description
Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties . The methoxy group at the 6-position of the benzopyran ring enhances its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2H-chromene can be achieved through various methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts such as sulfuric acid, trifluoroacetic acid, or phosphorous pentoxide . Another method involves the Knoevenagel condensation, where salicylaldehyde derivatives react with malonic acid or its derivatives in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity. For instance, the use of microwave irradiation and ionic liquids has been explored to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2H-chromene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted benzopyrans, quinones, and dihydro derivatives, which can have enhanced or modified biological activities .
Scientific Research Applications
6-methoxy-2H-chromene has a wide range of applications in scientific research:
Mechanism of Action
The biological effects of 6-methoxy-2H-chromene are primarily due to its ability to interact with various molecular targets and pathways. For instance, it can inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism . Additionally, its antioxidant properties help in scavenging free radicals, thereby reducing oxidative stress and inflammation .
Comparison with Similar Compounds
6-methoxy-2H-chromene can be compared with other coumarin derivatives such as:
7-Methoxycoumarin: Similar in structure but with the methoxy group at the 7-position, which can alter its biological activity.
6,7-Dimethoxycoumarin: Contains two methoxy groups, leading to different chemical and biological properties.
4-Methylcoumarin: The presence of a methyl group at the 4-position changes its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives .
Properties
CAS No. |
18385-84-7 |
---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
6-methoxy-2H-chromene |
InChI |
InChI=1S/C10H10O2/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h2-5,7H,6H2,1H3 |
InChI Key |
LMCDFCKWRNBXBB-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)OCC=C2 |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC=C2 |
Key on ui other cas no. |
18385-84-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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